![molecular formula C16H25N3O4 B2695872 methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate CAS No. 1803610-36-7](/img/structure/B2695872.png)
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. It contains several functional groups including a pyrazole ring, a pyrrolidine ring, a tert-butyl group, and a methoxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the tert-butyl and methoxyethyl groups could influence its overall polarity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole and pyrrolidine rings might undergo reactions typical of heterocyclic compounds, while the tert-butyl and methoxyethyl groups could participate in various substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of polar functional groups, the rigidity of the molecule, and its overall size and shape could affect properties like solubility, melting point, boiling point, and reactivity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
“Methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate” exhibits antibacterial properties. It is an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane demonstrates strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Environmental Applications
EN300-193498 could find applications in environmental monitoring. For instance, it might be used in acoustic emission (AE) systems to detect defects in oriented strandboard (OSB) materials. AE events, more sensitive than deflection, can help assess damage accumulation and predict creep rupture in OSB .
Adsorption Studies
Given its chemical structure, EN300-193498 could be investigated for adsorption properties. Researchers might explore its interaction with adsorbents like activated carbon or zeolites for removing contaminants from water or air .
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be used in the development of new pharmaceuticals, as a reagent or intermediate in chemical synthesis, or in the study of the properties and reactivity of pyrazole and pyrrolidine rings .
Eigenschaften
IUPAC Name |
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-16(2,3)19-13(20)8-12(15(21)23-5)14(19)11-9-17-18(10-11)6-7-22-4/h9-10,12,14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHNXBBVFYCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

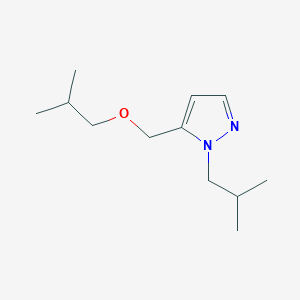
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
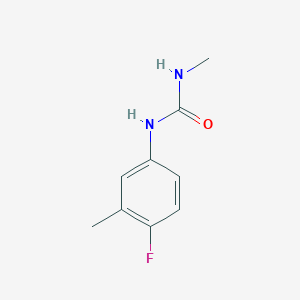
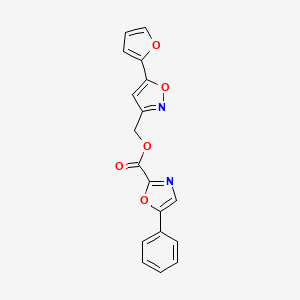


![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)

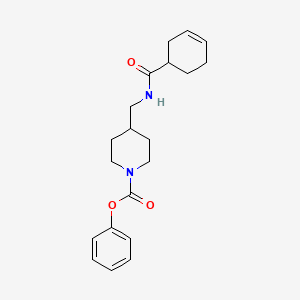
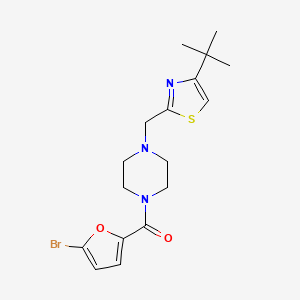
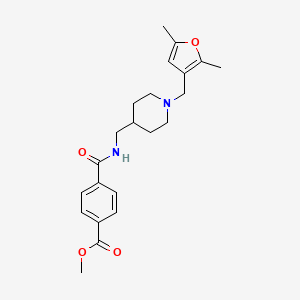


![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)